N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(tert-butyl)benzenesulfonamide
Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(tert-butyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a benzo[b][1,4]oxazepine core fused with a sulfonamide moiety. The compound’s structure includes:
- A 7-membered benzooxazepine ring substituted with an allyl group at position 5, two methyl groups at position 3, and a ketone at position 4.
- A 4-(tert-butyl)benzenesulfonamide group attached to position 8 of the heterocyclic core.
The tert-butyl substituent on the benzene ring introduces steric bulk and hydrophobicity, which may influence solubility, metabolic stability, and target-binding interactions.
Properties
IUPAC Name |
4-tert-butyl-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4S/c1-7-14-26-20-13-10-18(15-21(20)30-16-24(5,6)22(26)27)25-31(28,29)19-11-8-17(9-12-19)23(2,3)4/h7-13,15,25H,1,14,16H2,2-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWSALVNNFLDRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(tert-butyl)benzenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound features a unique oxazepine ring structure which contributes to its reactivity and biological interactions. Its molecular formula is C₁₈H₂₃N₃O₃S, with a molecular weight of approximately 365.42 g/mol. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₃S |
| Molecular Weight | 365.42 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard conditions |
The precise mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may interact with specific biological targets such as enzymes or receptors. The oxazepine derivatives are often studied for their pharmacological properties and potential therapeutic applications.
- Enzyme Inhibition : Initial findings indicate that the compound may exhibit enzyme inhibition properties. This could be significant in therapeutic contexts where modulation of enzyme activity is desired.
- Receptor Modulation : There is potential for this compound to act as a receptor modulator, which could influence various signaling pathways in biological systems.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
-
Anticancer Activity : Some studies have shown that oxazepine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to N-(5-allyl-3,3-dimethyl-4-oxo...) have demonstrated significant activity against leukemia cell lines.
Cell Line IC50 (nM) CCRF-CEM (Leukemia) 10 - Anticonvulsant Properties : Similar compounds have been evaluated for their anticonvulsant effects in animal models. For example, selective group II metabotropic glutamate receptor agonists have shown promise in reducing seizure activity.
Case Studies
- Study on Anticancer Activity : A study published in the British Journal of Pharmacology evaluated the anticancer effects of oxazepine derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity and could be further developed as potential anticancer agents .
- Evaluation of Anticonvulsant Effects : In a separate study focused on seizure models in rodents, compounds similar to N-(5-allyl...) were tested for their ability to modulate seizure activity. Results showed a dose-dependent reduction in seizure frequency when administered prior to induced seizures .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in the substituents on the benzenesulfonamide moiety. Below is a detailed comparison:
Table 1: Structural and Molecular Comparison
*Estimated based on structural similarity to analogs.
Key Findings from Structural Analysis:
Substituent Effects on Molecular Weight :
- The tert-butyl derivative has the highest molecular weight (~465.6 g/mol) due to the bulky tert-butyl group, followed by the difluoro (422.4 g/mol) and methyl (400.5 g/mol) analogs.
Hydrophobicity and Solubility :
- The tert-butyl group significantly increases hydrophobicity compared to fluorine or methyl substituents. This may reduce aqueous solubility but improve membrane permeability.
Electron-Withdrawing vs. Electron-Donating Groups :
- The 2,4-difluoro substituent (electron-withdrawing) could enhance hydrogen bonding with target proteins, while the tert-butyl and methyl groups (electron-donating) may favor hydrophobic interactions.
Steric Considerations :
- The tert-butyl group’s steric bulk might limit binding to shallow protein pockets, whereas the smaller methyl or fluorine substituents allow for broader target compatibility.
Research Implications
- Pharmacokinetic Profile : Increased metabolic stability due to tert-butyl’s resistance to oxidative degradation.
- Target Selectivity: Potential for unique interactions with deep hydrophobic binding sites in enzymes or receptors.
Further studies on solubility, binding assays, and toxicity are required to validate these hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
